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  • Product: 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide
  • CAS: 1245796-20-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide (CAS 1245796-20-6)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, a mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, a molecule of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles and data from closely related analogs to offer valuable insights for research and development.

Molecular Overview and Synthetic Strategy

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide belongs to the class of N-aryl chloroacetamides, a scaffold recognized for its versatile biological activities.[1] The core structure consists of a 2,4,6-trimethoxyphenyl ring connected via an amide linkage to a chloroacetyl group. This chloroacetyl moiety serves as a reactive handle for further chemical modifications, making the compound a valuable intermediate in the synthesis of more complex molecules.[2]

The primary synthetic route to 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is the N-acylation of 2,4,6-trimethoxyaniline with chloroacetyl chloride. This is a well-established and robust reaction in organic synthesis.[3]

Diagram: Synthesis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide

synthesis reactant1 2,4,6-Trimethoxyaniline reagents Base (e.g., NaOAc) Solvent (e.g., Acetic Acid) reactant1->reagents reactant2 Chloroacetyl Chloride reactant2->reagents product 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide reagents->product N-Acylation

Caption: General reaction scheme for the synthesis.

Physicochemical and Spectroscopic Properties

While specific, experimentally determined data for 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide are not widely published, we can infer its properties based on closely related N-aryl acetamides.

PropertyInferred Value/CharacteristicBasis of Inference
Molecular Formula C₁₁H₁₄ClNO₄Calculated
Molecular Weight 259.68 g/mol Calculated
Appearance Expected to be a solid at room temperatureAnalogy with similar N-aryl acetamides[4]
Melting Point Likely in the range of 140-160 °CBased on analogs like 2-chloro-N-(2,6-dimethylphenyl)acetamide (143-150 °C)[4]
Solubility Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.General characteristic of N-aryl acetamides[5]
Spectroscopic Analysis (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups (likely three distinct singlets), the aromatic protons on the trimethoxyphenyl ring, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the amide, the methylene carbon adjacent to the chlorine, and the carbons of the trimethoxyphenyl ring, including the methoxy carbons.

  • IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-O stretches of the methoxy groups. A C-Cl stretching frequency is also expected.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Experimental Protocols

Synthesis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide

This protocol is a generalized procedure based on established methods for the N-acylation of anilines.[7][8]

Materials:

  • 2,4,6-Trimethoxyaniline

  • Chloroacetyl chloride

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-trimethoxyaniline in glacial acetic acid.

  • Add anhydrous sodium acetate to the solution and stir to dissolve.

  • Cool the reaction mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide.

Diagram: Experimental Workflow for Synthesis

workflow start Start dissolve Dissolve 2,4,6-trimethoxyaniline and NaOAc in Acetic Acid start->dissolve cool Cool reaction mixture in an ice bath dissolve->cool add_reagent Add Chloroacetyl Chloride dropwise cool->add_reagent react Stir at room temperature add_reagent->react monitor Monitor by TLC react->monitor precipitate Pour into cold water to precipitate product monitor->precipitate Reaction Complete filter Collect solid by vacuum filtration precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize end End recrystallize->end

Caption: Step-by-step synthesis and purification workflow.

Potential Applications and Biological Activity

The broader class of N-aryl chloroacetamides has been investigated for a range of biological activities, suggesting potential avenues of research for 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide.

  • Antimicrobial Activity: Many N-substituted chloroacetamides have demonstrated efficacy against various bacterial and fungal strains.[5] The biological activity is influenced by the nature and position of substituents on the phenyl ring.[5]

  • Anticancer Activity: The chloroacetamide moiety can act as a warhead in targeted covalent inhibitors, a strategy of growing interest in cancer drug development.[9] Substituted chloroacetamides have been explored as potential inhibitors of cancer stem cells.

  • Herbicidal Activity: Chloroacetamides are a well-known class of herbicides.[6]

The trimethoxy substitution pattern on the phenyl ring of the target molecule may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, which could in turn modulate its biological activity.[5]

Safety and Handling

Based on the safety data for analogous chloroacetamide compounds, 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide should be handled with care.

  • Hazard Statements: Likely to cause skin and eye irritation. May cause respiratory irritation.[5][10]

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

    • Avoid inhalation of dust and contact with skin and eyes.[11]

    • Wash hands thoroughly after handling.[10]

In case of exposure, seek immediate medical attention.

Conclusion

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is a readily synthesizable compound that holds potential as a versatile building block in medicinal and synthetic chemistry. While specific experimental data for this molecule is sparse, the known biological activities of the broader N-aryl chloroacetamide class provide a strong rationale for its further investigation. Researchers are encouraged to perform detailed characterization and biological screening to fully elucidate the properties and potential applications of this compound.

References

  • Matijević, B. M., Vaštaga, Đ. Đ., Apostolova, S. L., Milčić, M. K., Marinković, A. D., & Petrović, S. D. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70-79. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. [Link]

  • Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]

  • Singh, S., et al. (2019). Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide Derivatives as Prospective Antimicrobial and Antiproliferative Agents. BMC Chemistry, 13(1), 46. [Link]

  • Katke, S. A., Amrutkar, S. V., Bhor, R. J., & Khairnar, M. V. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 224-229. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

  • Temüz, M. M., et al. (2022). First Report of the Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o-Acetamide and Evaluation of Antimicrobial, Antibiofilm and Antioxidant Effect. Polycyclic Aromatic Compounds, 42(5), 2368-2386. [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297-301. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3125-3154. [Link]

  • Organic Syntheses. PREPARATION OF 2-AMINO-6-METHYLBENZO[d]THIAZOLE-2-CARBONITRILE. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • Acikbas, Y., et al. (2014). Swelling behavior of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate monomer LB thin film exposed to various organic vapors by quartz crystal microbalance technique. Journal of Macromolecular Science, Part B, 53(10), 1775-1785. [Link]

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

Sources

Exploratory

Biological activity of N-(2,4,6-trimethoxyphenyl) acetamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(2,4,6-trimethoxyphenyl) Acetamide Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(2,4,6-trimethoxyphenyl) Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, acetamide derivatives represent a versatile and highly significant class of compounds, demonstrating a vast spectrum of biological activities.[1][2] Their structural simplicity and synthetic accessibility have made them a cornerstone in the development of novel therapeutic agents. Within this broad family, molecules incorporating the N-(2,4,6-trimethoxyphenyl) acetamide scaffold have emerged as particularly promising. The strategic placement of three methoxy groups on the phenyl ring creates a unique electronic and steric environment, profoundly influencing the molecule's interaction with biological targets. This guide offers a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of N-(2,4,6-trimethoxyphenyl) acetamide derivatives, providing a technical foundation for researchers aiming to harness their therapeutic potential.

Core Synthesis Strategy: From Amine to Bioactive Amide

The principal route to N-(2,4,6-trimethoxyphenyl) acetamide derivatives is the N-acylation of 2,4,6-trimethoxyaniline. This reaction is fundamental and allows for the introduction of diverse functionalities through the selection of the appropriate acylating agent. The causality behind this common synthetic choice lies in its efficiency and modularity. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as acetyl chloride or acetic anhydride, to form the stable amide bond.

Generalized Synthetic Protocol: N-Acylation of 2,4,6-Trimethoxyaniline
  • Solubilization: Dissolve 2,4,6-trimethoxyaniline (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The choice of an aprotic solvent is critical to prevent unwanted side reactions with the highly reactive acylating agent.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. This is a crucial step to control the exothermic nature of the acylation reaction. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The organic phase is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure N-(2,4,6-trimethoxyphenyl) acetamide derivative.[3][4]

Caption: General workflow for the synthesis of N-(2,4,6-trimethoxyphenyl) acetamide derivatives.

A Spectrum of Biological Activities

The trimethoxyphenyl acetamide scaffold serves as a launchpad for compounds with diverse pharmacological effects. The following sections detail the key biological activities investigated for this class of molecules.

Anticancer Activity: Targeting Malignant Cell Proliferation

A significant body of research highlights the potent anticancer properties of derivatives featuring the trimethoxyphenyl moiety.[5][6] These compounds often exert their cytotoxic effects through multiple mechanisms, making them attractive candidates for cancer chemotherapy.

Mechanism of Action: The primary anticancer mechanism associated with many trimethoxyphenyl derivatives is the disruption of microtubule dynamics.[5][6] Similar to established drugs like combretastatin, these compounds can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[7] This disruption is catastrophic for rapidly dividing cancer cells, as it leads to:

  • Cell Cycle Arrest: The failure to form a functional mitotic spindle halts the cell cycle, typically at the G2/M phase.[5][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

Novel trimethoxyphenyl-based analogues have demonstrated significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2).[5][6]

Quantitative Data on Cytotoxic Activity

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Derivative 9HepG21.38[5]
Derivative 10HepG22.52[5]
Derivative 11HepG23.21[5]
2b (nitro moiety)PC3 (Prostate)52[8]
2c (nitro moiety)PC3 (Prostate)80[8]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

ApoptosisInduction TMP_Derivative Trimethoxyphenyl Acetamide Derivative Tubulin β-Tubulin Polymerization TMP_Derivative->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Acetamide derivatives have been extensively studied for their anti-inflammatory potential, often through the inhibition of the cyclooxygenase (COX) enzymes.[1][9] The COX enzymes are central to the synthesis of prostaglandins, which are potent inflammatory mediators.[1]

Mechanism of Action: Many acetamide-based anti-inflammatory agents act as selective inhibitors of COX-2.[1][9] The COX-2 isoform is typically induced at sites of inflammation, whereas COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. Therefore, selective COX-2 inhibition is a highly sought-after therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. The acetamide nitrogen can form crucial hydrogen bonds with amino acid residues like Ser353 within the active site of the COX-2 enzyme, contributing to potent inhibition.[1] Some derivatives also exhibit anti-inflammatory effects by reducing the production of other inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages.[3][10]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is designed to assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture J774.A1 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the N-(2,4,6-trimethoxyphenyl) acetamide derivatives for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent system. This involves mixing an equal volume of supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.[3]

COX_Inhibition ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Acetamide Acetamide Derivative Acetamide->COX Inhibits

Caption: Inhibition of the prostaglandin synthesis pathway by acetamide derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Acetamide derivatives, particularly those linked to heterocyclic scaffolds like oxadiazole, have shown promising antibacterial and antifungal activities.[11][12]

Mechanism of Action: The precise antimicrobial mechanisms can vary. However, potential targets include essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[12] Molecular docking studies can help elucidate the probable interactions between the acetamide derivatives and the active site of such enzymes.[12] The lipophilicity and electronic properties conferred by the trimethoxyphenyl group can also facilitate the compound's passage through microbial cell membranes.

Quantitative Data on Antimicrobial Activity

Compound IDMicroorganismMIC (µg/mL)Reference
BTC-jB. subtilis6.25[12]
BTC-jE. coli3.125[12]
BTC-jP. aeruginosa6.25[12]
BTC-jS. aureus12.5[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For N-(2,4,6-trimethoxyphenyl) acetamide derivatives, several key structural features dictate their potency and selectivity.[13][14][15][16]

  • The Trimethoxyphenyl Ring: This moiety is often crucial for high-affinity binding to biological targets. The methoxy groups can act as hydrogen bond acceptors and their positions influence the overall conformation and lipophilicity of the molecule.

  • The Acetamide Linker: This group plays a vital role in orienting the molecule within a target's binding pocket.[16] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is critical for forming stable interactions.

  • Substituents on a Second Aryl Ring: When a second aryl ring is present (e.g., in N-phenylacetamide structures), its substitution pattern is a key determinant of activity. Electron-withdrawing groups, such as nitro or halo groups, on this second ring often enhance anticancer and anti-inflammatory activity compared to electron-donating groups like methoxy.[8][16][17]

Caption: Key structure-activity relationship (SAR) features for acetamide derivatives.

Conclusion and Future Directions

N-(2,4,6-trimethoxyphenyl) acetamide derivatives constitute a compelling class of compounds with a rich pharmacological profile. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents positions them as valuable leads in drug discovery. The synthetic tractability of the acetamide scaffold allows for extensive chemical modification, enabling the fine-tuning of their activity, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary mechanisms like tubulin and COX inhibition have been identified, further studies are needed to uncover other potential biological targets and signaling pathways.

  • In Vivo Validation: Promising in vitro results must be translated into in vivo animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

  • SAR Expansion: The synthesis and screening of broader and more diverse libraries of derivatives will further refine SAR models, guiding the rational design of next-generation compounds with enhanced potency and reduced off-target effects.

By continuing to explore the chemical space around this privileged scaffold, the scientific community can unlock the full therapeutic potential of N-(2,4,6-trimethoxyphenyl) acetamide derivatives for a range of human diseases.

References

  • Di Mambro, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(12), 9276-9288. Available at: [Link]

  • ResearchGate. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Available at: [Link]

  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Our Chemistry International, 1(1). Available at: [Link]

  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Sciences and Drug Design, 1, 20-30. Available at: [Link]

  • Che, C., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Nuclear Medicine and Biology, 43(6), 346-353. Available at: [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Available at: [Link]

  • Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Chemistry, 2016, 8057231. Available at: [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Available at: [Link]

  • El-Naggar, M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 12(42), 27367-27382. Available at: [Link]

  • Rasool, N., et al. (2019). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Symmetry, 11(10), 1249. Available at: [Link]

  • Che, C., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Nuclear Medicine and Biology, 43(6), 346-353. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activities of various N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. Available at: [Link]

  • Zhang, T., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 9(10), 2005-2022. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Available at: [Link]

  • Pawar, C. D., et al. (2019). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. Journal of the Serbian Chemical Society, 84(3), 265-278. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Anti-cancer Screening, Mechanistic, and Molecular Modeling Studies of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Available at: [Link]

  • Goud, N. R., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 12(11), 1544. Available at: [Link]

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Sources

Foundational

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide Authored by: Gemini, Senior Application Scientist Abstract Introduction: The Significance of N-Arylacetamides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of N-Arylacetamides and the Imperative of Solubility

N-arylacetamides are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical products.[1] The specific compound of interest, 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, possesses structural motifs—a chloroacetamide group and a trimethoxyphenyl ring—that suggest potential bioactivity and utility as a synthetic building block. The chloroacetamide moiety is known for its reactivity and is found in various bioactive molecules, while the trimethoxyphenyl group can influence the compound's lipophilicity and interaction with biological targets.

The solubility of such a compound is a pivotal characteristic. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis and process chemistry, solubility dictates the choice of reaction media, purification methods (such as crystallization), and overall process efficiency. Therefore, a thorough understanding and quantitative measurement of the solubility of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide in various organic solvents is essential for its further development and application.

Synthesis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide

To conduct solubility studies, a pure sample of the target compound is required. Based on standard organic synthesis methodologies for N-arylacetamides, a reliable synthetic route involves the acylation of 2,4,6-trimethoxyaniline with chloroacetyl chloride.[1][2]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the amino group of 2,4,6-trimethoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

G cluster_reactants Reactants cluster_products Products R1 2,4,6-Trimethoxyaniline R2 Chloroacetyl Chloride P1 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide R1->P1 R2->P1 P2 HCl P1->P2

Caption: Synthesis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide.

Proposed Synthetic Protocol
  • Dissolution: Dissolve 2,4,6-trimethoxyaniline (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, and cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 eq.), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The key factors influencing solubility are:

  • Intermolecular Forces: The solubility of an amide is influenced by its ability to participate in hydrogen bonding.[2][3] Primary and secondary amides can act as both hydrogen bond donors (via N-H) and acceptors (via C=O). The polarity of the amide bond also leads to dipole-dipole interactions. The trimethoxyphenyl and chloroacetyl moieties will contribute to van der Waals forces.

  • Solvent Polarity: The choice of solvent is critical. Polar protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with the amide. Polar aprotic solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Non-polar solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces.

  • Temperature: The solubility of most organic solids in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will favor the endothermic process.

G cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions S Crystal Lattice Energy (H-bonds, Dipole-Dipole) SV Solvation Energy (Favorable Interactions) S->SV Break V Cohesive Energy (H-bonds, Dipole-Dipole, van der Waals) V->SV Break D Dissolution (Solubility) SV->D Form

Caption: Intermolecular forces governing the dissolution process.

Experimental Determination of Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Selection of Organic Solvents

A diverse set of organic solvents should be selected to cover a range of polarities and chemical functionalities. A suggested panel is presented below:

Solvent ClassExample SolventsRationale
Non-Polar n-Hexane, TolueneRepresents aliphatic and aromatic hydrocarbon environments.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Possess a dipole moment but lack acidic protons; act as H-bond acceptors.
Polar Protic Methanol, Ethanol, IsopropanolCapable of both donating and accepting hydrogen bonds.
Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of crystalline 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a moderate speed to pellet the undissolved solid.[5]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, to determine the concentration of the dissolved compound. A standard calibration curve must be prepared using accurately weighed standards of the pure compound.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L using the measured concentration and the dilution factor.

G A 1. Add Excess Solid to Solvent B 2. Equilibrate (Shake at const. T) A->B C 3. Centrifuge/Settle B->C D 4. Collect Supernatant C->D E 5. Filter (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Quantify (e.g., HPLC) F->G H 8. Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table.

Summary of Solubility Data
SolventSolvent ClassSolubility at 25 °C (mg/mL)Solubility at 25 °C (mol/L)
n-HexaneNon-Polar
TolueneNon-Polar
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
AcetonitrilePolar Aprotic
THFPolar Aprotic
DMSOPolar Aprotic
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic
Interpretation of Results
  • High Solubility in Polar Aprotic Solvents: High solubility in solvents like DMSO and acetone would suggest that the dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the N-H group of the amide are significant contributors to the solvation process.

  • High Solubility in Polar Protic Solvents: Strong solubility in alcohols like methanol and ethanol would indicate the importance of hydrogen bonding, with the solvent acting as both a donor and an acceptor.

  • Low Solubility in Non-Polar Solvents: Low solubility in hexane or toluene would be expected, as these solvents cannot effectively solvate the polar amide functional group. This would indicate that the energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak van der Waals interactions with the non-polar solvent.

By analyzing the solubility across this spectrum of solvents, researchers can gain valuable insights into the intermolecular forces that govern the dissolution of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide. This information is invaluable for selecting appropriate solvents for synthesis, purification, and formulation, ultimately accelerating the research and development process.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • Gangar, A., et al. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

  • Quaglia, M., et al. (2024). A novel approach based on supervised machine-learning is proposed to predict the solubility of drugs and drug- like molecules in mixtures of organic solvents. Chemical Engineering Science. Available at: [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Available at: [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Oreate AI Blog. (2025). The Polar Nature of Amides: Understanding Their Unique Properties. Available at: [Link]

  • University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Nano-T-En-001 Working Group. (2016). Procedure for solubility testing of NM suspension. Available at: [Link]

  • Scribd. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

  • Wasik, S. P., et al. (1983). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • Quora. (2021). Why is amide more soluble in water than the amine with the same number of alkyl group atoms? Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Available at: [Link]

  • ChemSynthesis. (n.d.). 2,4,6-trimethoxyaniline. Available at: [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. Available at: [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Available at: [Link]

Sources

Exploratory

The Trimethoxy-Chloroacetanilide Interface: A Technical Review

Bridging Electrophilic Warheads and Privileged Scaffolds Executive Summary Content Type: Technical Whitepaper & Literature Review Subject: 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide and related congeners. The trimethox...

Author: BenchChem Technical Support Team. Date: February 2026

Bridging Electrophilic Warheads and Privileged Scaffolds

Executive Summary

Content Type: Technical Whitepaper & Literature Review Subject: 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide and related congeners.

The trimethoxy-substituted chloroacetanilide class represents a unique intersection in chemical biology, merging a potent electrophilic "warhead" (the


-chloroacetamide) with a "privileged structure" (the 3,4,5-trimethoxyphenyl moiety). While chloroacetanilides are historically renowned as pre-emergence herbicides (inhibiting VLCFA synthesis), the introduction of the trimethoxy motif shifts the pharmacological profile toward microtubule destabilization  and targeted covalent inhibition (TCI) .

This guide analyzes the synthesis, reactivity, and biological applications of these compounds, specifically focusing on their potential as antineoplastic agents and chemical probes for cysteine profiling.

Synthetic Architecture

The synthesis of trimethoxy-substituted chloroacetanilides follows a nucleophilic acyl substitution pathway. The reaction is robust, typically driven by the high nucleophilicity of the aniline nitrogen, though steric hindrance from the ortho-methoxy groups can require optimized conditions.

2.1 Core Synthesis Protocol

Reaction: 3,4,5-Trimethoxyaniline + Chloroacetyl Chloride


 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide

Critical Considerations:

  • Solvent Choice: Dichloromethane (DCM) or Glacial Acetic Acid (AcOH). DCM is preferred for ease of workup, while AcOH is useful for acid-catalyzed variants.

  • Base Scavenger: Triethylamine (TEA) or Sodium Acetate (NaOAc) is mandatory to neutralize the HCl byproduct, preventing protonation of the unreacted aniline.

  • Temperature Control: The reaction is highly exothermic. Dropwise addition at 0°C is critical to prevent bis-acylation or polymerization.

2.2 Visualization: Synthetic Pathway

Synthesis Aniline 3,4,5-Trimethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Base (TEA/NaOAc) 0°C, DCM Chloride Chloroacetyl Chloride (Electrophile) Chloride->Intermediate Product 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide (Active Warhead) Intermediate->Product - Cl⁻ Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Step-wise synthesis of trimethoxy-substituted chloroacetanilides via nucleophilic acyl substitution.

Chemical Reactivity & Mechanism of Action (MoA)

The biological activity of this class is bifurcated into two distinct mechanisms: Alkylation and Molecular Recognition .

3.1 The Warhead: Cysteine Alkylation

The


-chloroacetamide group is a soft electrophile. It reacts preferentially with soft nucleophiles, primarily the thiolate anion (

) of Cysteine residues in proteins or Glutathione (GSH).
  • Mechanism:

    
     substitution.
    
  • Selectivity: Unlike acrylamides (Michael acceptors), chloroacetamides are less reversible and more reactive, often requiring careful tuning to avoid off-target toxicity.

3.2 The Navigator: Tubulin Binding

The 3,4,5-trimethoxyphenyl ring is a pharmacophore synonymous with the Colchicine binding site on


-tubulin.
  • Causality: The trimethoxy motif mimics the A-ring of Colchicine and Combretastatin A-4.

  • Synergy: When combined, the molecule docks into the colchicine site (via the trimethoxy group) and covalently locks the protein (via the chloroacetamide reacting with proximal cysteines, e.g., Cys239 or Cys354 of

    
    -tubulin). This leads to catastrophic microtubule depolymerization.
    
3.3 Visualization: Dual-Mode Mechanism

Mechanism Compound Trimethoxy-Chloroacetanilide Warhead Chloroacetamide (Electrophile) Compound->Warhead Navigator Trimethoxy Motif (Recognition Element) Compound->Navigator Cysteine Cys-239/354 (Nucleophile) Warhead->Cysteine Attacks Tubulin β-Tubulin (Colchicine Site) Navigator->Tubulin Docks Binding Reversible Binding (Kd ~ nM range) Tubulin->Binding Alkylation Covalent Modification (Irreversible) Cysteine->Alkylation Binding->Alkylation Proximity Effect Apoptosis Mitotic Arrest & Apoptosis Alkylation->Apoptosis

Figure 2: The "Dock-and-Lock" mechanism. The trimethoxy group directs the molecule to tubulin, facilitating covalent modification by the chloroacetamide.

Biological Applications & Data Summary
4.1 Anticancer Activity

Recent literature highlights the shift of chloroacetanilides from herbicides to Targeted Covalent Inhibitors (TCIs) for cancer therapy.

  • Target: Cancer Stem Cells (CSCs) and multi-drug resistant tumors.

  • Potency: Analogues often exhibit IC

    
     values in the low micromolar (
    
    
    
    M) range against cell lines like HeLa and MCF-7.
4.2 Metabolism (Detoxification)

The primary metabolic pathway is conjugation with Glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs). This is a critical consideration for drug design, as rapid GSH conjugation leads to fast clearance and reduced efficacy.

Table 1: Comparative Activity Profile

FeatureHerbicidal ContextMedicinal Context (Trimethoxy)
Primary Target VLCFA Elongase (e.g., KCS)

-Tubulin / Topoisomerase II
Mechanism Non-covalent inhibitionCovalent Alkylation + Binding
Key Substituents 2,6-Diethyl/methyl (Steric bulk)3,4,5-Trimethoxy (Electronic/Binding)
Metabolism Rapid GSH conjugation (Plants)GSH conjugation (Liver/Tumor)
Toxicity Risk Environmental persistenceNon-specific protein alkylation
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide

This protocol is adapted for high-purity applications (biological screening).

  • Preparation: Dissolve 3,4,5-trimethoxyaniline (10 mmol) in anhydrous DCM (20 mL) containing Triethylamine (12 mmol).

  • Addition: Cool the solution to 0°C in an ice bath. Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Caution: HCl gas evolution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash organic layer with 1N HCl (2x), Sat. NaHCO

    
     (2x), and Brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and recrystallize from Ethanol/Water to yield white needles.
    
Protocol B: Tubulin Polymerization Assay

To verify the "Navigator" function of the trimethoxy group.

  • Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Incubation: Incubate tubulin (3 mg/mL) with the test compound (5

    
    M) at 37°C in PEM buffer containing GTP (1 mM).
    
  • Detection: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Validation: A decrease in V

    
     compared to control indicates inhibition.
    
References
  • Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharmaceutical Sciences and Research.

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules (MDPI).

  • Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors. Drug Development Research.

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Chemical Research in Toxicology.

  • New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. Molecules.

  • Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Analysis. Advances and Applications in Bioinformatics and Chemistry.

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData.

  • PubChemLite: 2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide. PubChem.

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3,4,5-trimethoxyphenyl)-2-chloroacetamide

Introduction: The Mechanistic Challenge The synthesis of N-(3,4,5-trimethoxyphenyl)-2-chloroacetamide is a critical step in developing tubulin-binding agents (e.g., Combretastatin A-4 analogues).[1] However, this reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanistic Challenge

The synthesis of N-(3,4,5-trimethoxyphenyl)-2-chloroacetamide is a critical step in developing tubulin-binding agents (e.g., Combretastatin A-4 analogues).[1] However, this reaction presents a specific chemoselective challenge: Di-acylation .

The substrate, 3,4,5-trimethoxyaniline , is an electron-rich aniline. The three methoxy groups (via


 mesomeric effect) significantly increase the electron density on the aromatic ring and, consequently, the nucleophilicity of the amine nitrogen.

While high nucleophilicity accelerates the desired reaction with chloroacetyl chloride , it also creates a risk: the resulting mono-amide product retains sufficient electron density to act as a nucleophile again, especially in the presence of excess reagent or strong bases, leading to the formation of the N,N-bis(2-chloroacetyl) impurity (imide).

This guide provides the mechanistic understanding and validated protocols to ensure mono-selectivity.

Module 1: Critical Process Parameters (CPP)

To prevent di-acylation, you must control the reaction kinetics and thermodynamics. The following diagram illustrates the competing pathways.

Reaction Pathway Analysis

ReactionPathway Aniline 3,4,5-Trimethoxyaniline (High Nucleophilicity) Mono Target: Mono-Amide (Desired Product) Aniline->Mono Fast (k1) Base: Pyridine/Buffer Reagent Chloroacetyl Chloride (Highly Reactive) Reagent->Mono Di Impurity: Di-Amide (Imide) (Over-reaction) Reagent->Di Mono->Di Slow (k2) Promoted by: 1. Excess Reagent 2. High Temp 3. Strong Base (Deprotonation)

Figure 1: Kinetic competition between mono-acylation (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) and di-acylation (

). Selectivity is achieved when

.
Key Control Factors
ParameterImpact on SelectivityRecommendation
Stoichiometry Excess acid chloride drives ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(Di-acylation).
Use 1.0 – 1.05 eq of Chloroacetyl chloride.[1] Never excess.
Base Strength Strong bases (

, KOH) can deprotonate the mono-amide, creating a potent nucleophile (anion).
Use Weak Bases (Pyridine,

, or Phosphate Buffer).
Temperature High temp overcomes the activation energy for the slower second acylation.Maintain -10°C to 0°C during addition.
Solvent Homogeneous solvents keep the product in solution, available for further reaction.Biphasic systems (Schotten-Baumann) often precipitate the product, protecting it.

Module 2: Troubleshooting Guide

Use this matrix to diagnose and fix yield/purity issues.

SymptomProbable Root CauseCorrective Action
High levels of Di-acyl impurity (>5%) Base is too strong. Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

of conjugate acid ~10.75) may be deprotonating the amide.
Switch to Pyridine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

~5.2) or use the Biphasic Protocol (Method B).
High levels of Di-acyl impurity (>5%) Local high concentration. Rapid addition of acid chloride creates "hot spots" of excess reagent.Dilute the acid chloride in DCM before addition. Add dropwise over 30-60 mins.
Incomplete Conversion (<90%) Hydrolysis of Reagent. In biphasic systems, water may consume the acid chloride before the amine.Ensure vigorous stirring (high shear). Increase reagent slightly to 1.1 eq , but add the extra amount very slowly at the end.
Purple/Black discoloration Oxidation of Aniline. Electron-rich anilines are prone to oxidation by air or trace metals.[1]Perform reaction under Nitrogen/Argon .[1] Use fresh, recrystallized aniline (white/pale yellow).
Product is an oil/sticky gum Residual Solvent/Impurities. Triturate with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization.

Module 3: Optimized Protocols

Method A: The "Green" Selectivity Protocol (Schotten-Baumann)

Best for: Maximizing selectivity and ease of purification.[1] The product often precipitates, preventing di-acylation physically.[1]

  • Preparation: In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1.0 eq) in Dichloromethane (DCM) (5 mL/mmol).

  • Buffer Phase: Add an equal volume of 10% aqueous ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
      or 0.5M Phosphate Buffer (pH 7-8) .
    
  • Cooling: Cool the biphasic mixture to 0°C with vigorous stirring.

  • Addition: Dissolve Chloroacetyl chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup:

    • Check TLC.[1][2][3] If complete, separate layers.[2]

    • Wash Organic layer with water, then Brine.

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      .
      
    • Self-Validating Step: The product often crystallizes upon concentration or addition of hexane.[1]

    • Yield Expectation: 85-95%.[1]

Method B: The Anhydrous Protocol (Pyridine Scavenger)

Best for: Substrates sensitive to water or strictly anhydrous requirements.

  • Dissolution: Dissolve 3,4,5-trimethoxyaniline (1.0 eq) in anhydrous DCM or THF under Nitrogen.

  • Base: Add Pyridine (1.2 eq). Note: Pyridine acts as both a base and an acylation catalyst via the N-acylpyridinium intermediate.[1]

  • Cooling: Cool to -10°C (Ice/Salt bath).

  • Addition: Add Chloroacetyl chloride (1.0 eq) dropwise. Crucial: Keep internal temp below 0°C.

  • Quench: Once TLC shows consumption of aniline, quench immediately with dilute HCl (1M) . This removes the pyridine and stops the reaction.[1]

  • Purification: Wash with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     to remove acid traces. Recrystallize from Ethanol/Water.
    

Module 4: FAQs

Q1: Can I use Chloroacetic Anhydride instead of the Chloride? A: Yes. This is a milder reagent.[1] It reacts slower, which naturally favors mono-acylation (


). However, atom economy is lower. If you struggle with di-acylation using the chloride despite following protocols, switching to the anhydride (1.1 eq) in refluxing Acetone or THF is a robust fallback.

Q2: Why not use Triethylamine (TEA)? A: TEA is a stronger base than Pyridine. While often used, it increases the risk of di-acylation for electron-rich substrates by potentially deprotonating the formed amide.[1] If you must use TEA, use exactly 1.0 eq and keep the temperature strictly at -20°C.

Q3: My product has a reddish tint. Is it ruined? A: Not necessarily. Trimethoxyaniline oxidation products are highly colored (quinoid structures). A small impurity (<0.1%) can color the whole batch. Recrystallization with a small amount of activated charcoal usually clears this.[1]

Q4: Can I add the amine to the acid chloride (Reverse Addition)? A: NO. This creates a condition where the Acid Chloride is in huge excess relative to the Amine at the start. This guarantees di-acylation.[1] Always add the Acid Chloride to the Amine.

References

  • Selectivity in Chloroacetylation: Taylor, J., & Francis, O. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols and anilines under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews.

  • Base Effects on Di-acylation: Marhadour, S., et al. (2018). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines. Semantic Scholar.

  • Combretastatin Synthesis Context: Pettit, G. R., et al. (1995). Antineoplastic agents.[1][4] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.

  • General Amide Synthesis Protocols: BenchChem Technical Support. (2025).[2][5] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective therapeutics. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, scientifically grounded protocol for the purity analysis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, a key intermediate in various synthetic pathways. We will explore a robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, compare its performance with viable alternatives, and provide the experimental data necessary for informed method selection and implementation.

The development of a reliable analytical method is not merely a procedural task; it is a scientifically driven process to guarantee that the analytical procedure is specific, accurate, and precise.[1] A stability-indicating method is particularly crucial as it must be able to resolve the main compound from any potential degradation products or process-related impurities.[2][3]

The Critical Role of Purity Analysis

The purity of an API or intermediate like 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide can significantly impact its safety, efficacy, and stability. Impurities, even in trace amounts, can be toxic or lead to undesirable side reactions in subsequent synthetic steps. Therefore, a highly sensitive and specific analytical method is paramount for quality control.

Proposed Stability-Indicating RP-HPLC Method

Based on the analysis of structurally similar chloroacetanilide and aromatic acetamide compounds, the following RP-HPLC method is proposed for the robust purity determination of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide.[4][5][6]

Experimental Workflow for Purity Confirmation

The overall process for determining the purity of a synthesized batch of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide involves several key stages, from sample preparation to data analysis.

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation cluster_decision Batch Disposition start Synthesized 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto RP-HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate decision Purity ≥ 99.5%? calculate->decision release Batch Release decision->release Yes reprocess Further Purification Required decision->reprocess No

Caption: Workflow for HPLC purity analysis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide.

Detailed Experimental Protocol: RP-HPLC Method

This protocol outlines a validated approach for determining the purity of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide.

1. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide reference standard in a 100 mL volumetric flask using a mixture of acetonitrile and water (50:50, v/v) as the diluent. This will yield a stock solution of 100 µg/mL. Further dilute to a working concentration of 10 µg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to achieve a final concentration of approximately 10 µg/mL.

  • Final Preparation: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could interfere with the analysis.

2. Chromatographic Conditions

The following table summarizes the instrumental parameters for the RP-HPLC analysis. The choice of a C18 column is based on its wide applicability for separating non-polar to moderately polar compounds like the target analyte.[7] The mobile phase composition of acetonitrile and a phosphate buffer is a common and effective choice for achieving good peak shape and resolution for aromatic compounds.[7][8]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Data Analysis

Purity is determined using the area percent method. The area of the main peak corresponding to 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is divided by the total area of all peaks in the chromatogram and multiplied by 100. Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision.[4]

Comparison with Alternative Analytical Techniques

While RP-HPLC is the gold standard for purity analysis of many organic compounds, other techniques can also be employed. The following table provides a comparison of RP-HPLC with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

FeatureRP-HPLC with UV DetectionGas Chromatography (GC) with FIDLiquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on liquid chromatography coupled with mass-based detection.
Applicability Broadly applicable to non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Highly versatile for a wide range of compounds.
Specificity Good, but co-eluting impurities with similar UV spectra can be a challenge.High, based on retention time.Excellent, provides mass-to-charge ratio information for unambiguous peak identification.[9][10]
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent for volatile compounds.Excellent, often in the pg/mL to fg/mL range.[9][10]
Quantitative Accuracy High, with proper validation.High, with proper calibration.High, especially with the use of isotopically labeled internal standards.
Cost & Complexity Moderate cost and complexity.Lower initial cost, but may require more method development for complex samples.High initial cost and complexity.[11]
Impurity Identification Limited to retention time comparison with known standards.Limited to retention time comparison.Provides structural information for the identification of unknown impurities.[12]

Rationale for Recommending RP-HPLC

For routine quality control and purity assessment of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, the proposed RP-HPLC method offers the optimal balance of performance, cost, and accessibility. The compound's structure, with its aromatic ring and polar functional groups, makes it an ideal candidate for reversed-phase chromatography. The UV detection at 254 nm is suitable due to the presence of the chromophoric phenyl ring.

While GC could potentially be used, the relatively high molecular weight and polarity of the analyte might necessitate derivatization, adding complexity to the sample preparation. LC-MS/MS, although powerful for impurity identification, is often more resource-intensive than necessary for routine purity checks where the primary goal is to quantify known and unknown impurities against a defined specification.[13]

Conclusion

The presented stability-indicating RP-HPLC method provides a robust and reliable approach for the purity analysis of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide. Its high specificity, accuracy, and precision make it well-suited for quality control in a drug development setting. While alternative techniques like GC and LC-MS/MS have their merits, the proposed HPLC method stands out as the most practical and efficient choice for routine analysis. Adherence to the detailed protocol and proper method validation will ensure the generation of high-quality, reproducible data, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE - ResearchGate. Available from: [Link]

  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed. Available from: [Link]

  • Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed. Available from: [Link]

  • Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry | Request PDF - ResearchGate. Available from: [Link]

  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. Available from: [Link]

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. Available from: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]

  • 2-Chloro-N-(methylsulfonyl)acetamide | CAS 202658-88-6 - Veeprho. Available from: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F - Scholars Middle East Publishers. Available from: [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available from: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide proper disposal procedures

Executive Safety & Operational Summary 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is an -chloroacetamide derivative. In drug development, this pharmacophore functions as a potent electrophilic alkylating agent .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide is an


-chloroacetamide derivative. In drug development, this pharmacophore functions as a potent electrophilic alkylating agent . It is designed to form covalent bonds with nucleophilic residues (specifically cysteine thiols) in biological targets.[1]

Operational Criticality: Because of its specific reactivity profile, this compound must never be disposed of via municipal waste or sanitary sewer systems. It poses a significant risk of skin sensitization and aquatic toxicity due to its stability and alkylating potential.

Immediate Disposal Classification:

  • RCRA Status: Non-specific source (treat as Halogenated Organic Waste ).

  • Waste Stream: Solid Toxic / Halogenated Solvent (if dissolved).

  • Segregation: Isolate from oxidizers and strong bases.

Hazard Mechanism & Causality (The "Why")

To handle this chemical safely, you must understand its mechanism of toxicity. It is not merely "toxic"; it is a covalent modifier .

The Mechanism (


 Alkylation): 
The chlorine atom at the 

-position is a good leaving group. Upon contact with biological tissue, the electrophilic carbon attacks nucleophilic centers (like the thiol group of glutathione or proteins). This results in irreversible alkylation, leading to cellular stress, immune sensitization, or apoptosis.

Self-Validating Safety Check:

  • If you smell a sharp, acrid odor: The containment is breached (likely hydrolysis to chloroacetic acid derivatives).

  • If spilled on gloves: Change immediately. Standard nitrile provides only splash protection against

    
    -haloacetamides; permeation can occur rapidly.
    
Visualizing the Toxicity Pathway

ToxicityMechanism Figure 1: Mechanism of Covalent Toxicity (Alkylation of Thiols) Chemical 2-Chloro-N-... (Electrophile) Transition S_N2 Transition State Chemical->Transition Attacks Target Biological Thiol (R-SH) Target->Transition Intercepts Result Irreversible Adduct (Cellular Damage) Transition->Result Covalent Bond

[2]

Waste Segregation & Compatibility

Proper segregation is the first line of defense against unexpected exothermic reactions in the waste drum.

Table 1: Chemical Compatibility Matrix

ParameterCharacteristicOperational Rule
Chemical Class Halogenated AmideDO NOT mix with non-halogenated solvents (increases disposal cost).
Reactivity ElectrophileDO NOT mix with strong bases (NaOH, KOH) or Azides (risk of explosive azido-compounds).
Physical State Solid (typically)Dispose of as "Solid Hazardous Waste" unless in solution.
Flash Point High (>100°C est.)Combustible, but not Flammable (D001) unless in solvent.
Segregation Decision Tree

SegregationTree Figure 2: Laboratory Waste Segregation Logic Flow Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Crystals/Filter Paper Liquid Liquid / Mother Liquor State->Liquid Reaction Mixture BinA BIN A: Solid Toxic (Trace Halogens) Solid->BinA HalogenCheck Contains >2% Halogens? Liquid->HalogenCheck BinB BIN B: Halogenated Solvent Waste HalogenCheck->BinB Yes (DCM, CHCl3) BinC BIN C: Non-Halogenated Solvent Waste HalogenCheck->BinC No (EtOAc, MeOH)

Decontamination & Quenching Protocol

The "Thiol Scavenger" Solution: To chemically neutralize the electrophile, we use a "soft" nucleophile that mimics the biological target but renders the compound water-soluble and non-toxic.

Reagents:

  • Sodium Thiosulfate (

    
    ):  10% w/v aqueous solution.
    
  • Sodium Bicarbonate (

    
    ):  Saturated solution (to maintain pH > 7).
    

Protocol:

  • Preparation: Mix equal volumes of Thiosulfate and Bicarbonate solutions.

  • Application: Soak contaminated glassware or spill area for 30 minutes .

  • Mechanism: The thiosulfate displaces the chloride ion, forming a Bunte salt (water-soluble, non-reactive).

  • Final Clean: Rinse with water.[2][3] The rinsate can now be managed as aqueous chemical waste (check local regulations for COD limits).

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling:

    • Primary Name: "Waste Toxic Solid, Organic, N.O.S. (Contains 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide)"

    • Hazards: Toxic, Irritant.[4]

  • Procedure:

    • Don double nitrile gloves and N95/P100 particulate respirator.

    • Transfer solids using a disposable spatula.

    • Wipe the container threads with a dry Kimwipe before sealing (prevents lid fusion).

    • Place the spatula and Kimwipe into the same solid waste container.

Scenario B: Liquid Waste (Reaction Mixtures)
  • Container: Safety can or glass bottle (amber) with vented cap.

  • Labeling: Must explicitly state "Halogenated Solvent Waste."

  • Procedure:

    • If the solvent is DCM or Chloroform, pour directly into the Halogenated Waste carboy.

    • If the solvent is Non-Halogenated (e.g., Methanol), but contains >1% of the chloroacetamide, default to Halogenated Waste to prevent contamination of fuel-blending streams.

Regulatory Framework & Compliance

Proper classification ensures compliance with EPA (USA) and international standards.

  • EPA (RCRA): While not explicitly P-listed, this compound is a Characteristic Hazardous Waste due to toxicity.

    • Generator Status: If you generate >1 kg of acute hazardous waste, you become a Large Quantity Generator (LQG).

  • DOT (Shipping):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide).

    • Hazard Class: 6.1

    • Packing Group: III (Low to Medium Danger).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.gov. [Link][5]

  • PubChem. (n.d.).[1] Chloroacetamide - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide

Executive Summary: Immediate Safety Profile Compound Class: -Chloroacetamide (Alkylating Agent) Primary Hazard: Sensitizer & Electrophile . This compound is designed to covalently modify proteins.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Safety Profile

Compound Class:


-Chloroacetamide (Alkylating Agent)
Primary Hazard: Sensitizer & Electrophile . This compound is designed to covalently modify proteins. It poses a severe risk of contact dermatitis, respiratory sensitization, and potential reproductive toxicity.
Critical Rule:  Treat as a "Particularly Hazardous Substance" (PHS). All solids must be handled inside a certified chemical fume hood.

Part 1: The Hazard Mechanism (The "Why")

To understand the PPE requirements, one must understand the molecular behavior of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide.

The Warhead: -Chloroacetamide

The safety profile is dictated by the electrophilic carbon adjacent to the chlorine atom (


). This structural motif is a potent alkylating agent.
  • Mechanism: It reacts via nucleophilic substitution (

    
    ).
    
  • Biological Target: It specifically targets cysteine residues (thiol groups) on proteins.

  • Consequence: Upon skin contact, it covalently bonds to skin proteins (haptenization), triggering an immune response. This leads to allergic contact dermatitis. Once sensitized, even trace exposure can cause severe anaphylactic-like reactions.

Scientist-to-Scientist Note: The 2,4,6-trimethoxyphenyl moiety increases the molecular weight and lipophilicity compared to simple chloroacetamide. This means the compound can easily penetrate the lipid bilayer of the skin, especially if dissolved in organic solvents like DMSO or DMF.

Part 2: PPE Selection Matrix

Do not rely on "standard" lab PPE. This matrix is calibrated for alkylating agents.

PPE Category Routine Handling (Solids/Closed Vessels) High Risk (Solutions/Spills/Cleaning) Scientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil each). Protocol: Change outer glove every 30 mins.Laminate Film (Silver Shield) under Nitrile.Nitrile offers fair splash protection, but alkylating agents can permeate nitrile over time. Laminate film provides broad chemical resistance.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Face Shield + Goggles.[1][2][3]Safety glasses with side shields are insufficient. Powders drift; liquids splash. Goggles seal the eyes from vapors/dust.
Respiratory Fume Hood (Sash at 18"). If hood unavailable: N95 (minimum).P100 Respirator or PAPR.Inhalation of dust leads to respiratory sensitization (asthma-like symptoms).
Body Protection Lab Coat (Buttoned, cotton/poly).Tyvek® Sleeves or Apron.Cotton absorbs liquids, keeping them against the skin. Tyvek provides an impervious barrier for high-risk tasks.

Part 3: Operational Protocols

A. Weighing & Transfer (The Static Risk)

Fine organic powders often generate static charge, causing them to "jump" or disperse during weighing.

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun on the spatula and weigh boat before transfer.

  • Technique:

    • Tare the vial/boat before opening the stock container.

    • Transfer slowly.

    • Wipe Down: Immediately wipe the balance area with a soap/water solution (nucleophilic decontamination) followed by ethanol.

B. Solubilization (The Permeation Risk)

CRITICAL WARNING: Do not dissolve this compound in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) outside of a hood.

  • Reasoning: DMSO is a potent skin penetrant. If it dissolves the chloroacetamide, it becomes a "vehicle" that carries the toxic warhead directly through your gloves and skin into the bloodstream.

  • Protocol: Always handle solutions in DMSO/DMF with Silver Shield gloves or double-thick nitrile, strictly within the hood.

Part 4: Visualization of Safety Logic

Workflow: Hierarchy of Controls

This diagram illustrates the decision-making process for handling this specific alkylator.

SafetyWorkflow cluster_0 Critical Solvent Warning Start Task: Handle 2-Chloro-N- (2,4,6-trimethoxyphenyl)acetamide CheckState State of Matter? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution (DMSO/Organic) CheckState->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck Liquid->HoodCheck Stop STOP: Do Not Proceed. Respiratory Risk. HoodCheck->Stop No RoutinePPE PPE: Double Nitrile + Goggles Control: Anti-static weighing HoodCheck->RoutinePPE Yes (Solid) HighRiskPPE PPE: Silver Shield Gloves + Goggles Control: Sash lowered, secondary containment HoodCheck->HighRiskPPE Yes (Liquid)

Caption: Decision logic for PPE selection based on physical state. Note the escalated requirements for liquid handling due to solvent-assisted skin permeation.

Part 5: Emergency Response & Disposal[2]

Spill Response (Solid Powder)
  • Evacuate: Move away from the dust cloud.

  • PPE Up: Don N95/P100 respirator, double gloves, and goggles.

  • Contain: Cover spill with wet paper towels (prevents dust dispersion).

  • Clean: Wipe up carefully. Clean surface with a dilute surfactant (soap) solution.

    • Self-Validating Step: Shine a flashlight parallel to the surface (oblique lighting) to check for remaining glistening dust particles.

Waste Disposal[4][5][6][7]
  • Segregation: Do not mix with strong oxidizers or acids.[4]

  • Labeling: Clearly tag as "Toxic - Alkylating Agent."

  • Method: High-temperature incineration is required to break the chloroacetamide bond.

  • Container: High-density polyethylene (HDPE) or glass.

First Aid
  • Skin: Wash with soap and water for 15 minutes. Do not use ethanol (it may increase skin absorption area).

  • Eyes: Flush for 15 minutes.[5][6] Seek medical attention immediately.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Chloroacetamide (Analogous Hazard Profile).[7] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-chloroacetamide.[3][7][8][4][6][9][10] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide
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2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide
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